Aqabamycin B
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-hydroxy-3-nitrophenyl)-4-(4-hydroxyphenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O6/c19-10-4-1-8(2-5-10)13-14(16(22)17-15(13)21)9-3-6-12(20)11(7-9)18(23)24/h1-7,19-20H,(H,17,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHXGJLRRHMINB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)NC2=O)C3=CC(=C(C=C3)O)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Origin, Isolation, and Fermentation of Aqabamycin B
Identification of the Producer Organism: Vibrio sp. WMBA
The production of aqabamycins, including Aqabamycin B, has been attributed to a specific marine bacterium. nih.govresearchgate.net Through screening of marine bacteria for bioactive secondary metabolites, a strain identified as Vibrio sp. WMBA was found to be a prolific producer. researchgate.netresearchgate.netresearchgate.net This bacterium belongs to the genus Vibrio, a group of Gammaproteobacteria commonly found in marine environments. researchgate.netmdpi.com The isolation of this particular strain, WMBA, was a key step in identifying the natural source of the aqabamycin compounds. nih.govresearchgate.net
| Producer Organism Details | |
| Genus | Vibrio |
| Strain | WMBA |
| Classification | Marine Bacterium, Gammaproteobacteria |
| Primary Metabolites | Aqabamycins A-G and other secondary metabolites |
Ecological Niche and Symbiotic Relationship: Association with Sinularia polydactyla Soft Coral
The Vibrio sp. WMBA strain was not found free-living in the water column but was isolated directly from the surface of a soft coral, Sinularia polydactyla. nih.govresearchgate.netmdpi.com This coral was collected from the Red Sea, indicating a specific marine environment as the ecological niche for this bacterium. researchgate.netresearchgate.net Bacteria that live on the surfaces of sessile marine invertebrates like soft corals are often engaged in a symbiotic relationship with their host. mdpi.com These microbial communities, or holobionts, can play various roles, including nutrient cycling and chemical defense. mdpi.com It is suggested that bacteria living on host surfaces produce diverse chemical compounds to protect the host from pathogens and fouling microorganisms. researchgate.net The production of bioactive compounds like the aqabamycins by Vibrio sp. WMBA is likely part of this protective function for the Sinularia polydactyla coral. mdpi.comcore.ac.ukaensiweb.net
| Ecological Association | |
| Host Organism | Sinularia polydactyla (Soft Coral) |
| Ecological Niche | Surface of the soft coral |
| Location of Isolation | Red Sea |
| Postulated Relationship | Symbiotic; the bacterium may produce compounds that offer chemical protection to the coral host. |
Fermentation Strategies for Optimized Production of Aqabamycins
To obtain sufficient quantities of aqabamycins for study, laboratory fermentation of the Vibrio sp. WMBA strain is necessary. nih.govresearchgate.net While specific details on the optimization for this compound are not extensively published, general strategies for improving the yield of secondary metabolites from marine bacteria are applicable. mdpi.com The biosynthesis of a desired compound by a wild-type strain often occurs at low rates, necessitating the optimization of fermentation conditions. mdpi.com
Key parameters that can be adjusted to improve product titers include the composition of the growth medium, the type of carbon source, temperature, pH, and levels of dissolved oxygen and carbon dioxide. mdpi.com For instance, a typical fermentation process involves preparing a seed culture, which is then transferred to a larger volume production medium. ui.ac.id A representative fermentation might involve inoculating a medium containing starch, glucose, peptone, and yeast extract in seawater and incubating it for several days with shaking to ensure aeration. ui.ac.id Large-scale production may involve batch fermentations in multi-liter vessels. goettingen-research-online.de
Isolation Techniques for this compound and Related Analogues
Following fermentation, the aqabamycins are extracted from the culture broth and bacterial cells. nih.govui.ac.id The isolation of this compound and its analogues from the crude extract involves a series of chromatographic techniques. nih.govresearchgate.netui.ac.id
The process typically begins with a solvent extraction of the fermentation broth, often using ethyl acetate (B1210297). ui.ac.id The resulting crude extract is then concentrated. ui.ac.id This extract, containing a mixture of metabolites, is subjected to further separation. A common first step is chromatography on a silica (B1680970) gel column, using a gradient of solvents to separate compounds based on polarity. goettingen-research-online.de Fractions are collected and tested for the presence of the desired compounds. ui.ac.id Further purification can be achieved using size-exclusion chromatography, such as on Sephadex LH-20. goettingen-research-online.de The final purification of individual aqabamycins, including this compound, is often accomplished using high-performance liquid chromatography (HPLC), particularly with a reversed-phase column (e.g., C18). goettingen-research-online.de
This multi-step process allows for the separation of the various aqabamycin analogues and other metabolites produced by Vibrio sp. WMBA. nih.govresearchgate.net
Structural Characterization and Analogous Compounds Within the Aqabamycin Family
The aqabamycins represent a unique class of secondary metabolites isolated from a marine Vibrio species found on the surface of the soft coral Sinularia polydactyla. researchgate.netgoettingen-research-online.demdpi.com This family of compounds is distinguished by a maleimide (B117702) core, with most members featuring nitro substitution, a rare occurrence in natural products. researchgate.netmdpi.com
Biosynthetic Pathways and Genetic Insights into Aqabamycin B Production
Proposed Biosynthetic Precursors and Intermediates of Maleimide (B117702) Alkaloids
Maleimide alkaloids, a class of bioactive molecules characterized by the maleimide ring structure, are found in various marine organisms. guidechem.com The biosynthesis of these compounds, including the aqabamycins, is thought to originate from simple metabolic building blocks. While the complete pathway for Aqabamycin B has not been fully elucidated, analysis of its structure and related synthetic studies provide strong indications of its likely precursors.
The total synthesis of the related compound Aqabamycin G, which also features an indolylmaleimide core, utilized indole (B1671886), maleimide, and a substituted benzenoid unit derived from acetaminophen (B1664979) as key building blocks. acs.orgbvsalud.org This suggests a biosynthetic strategy involving the convergence of distinct molecular precursors. Simple indole alkaloids are frequently derived from the amino acid tryptophan or its precursor, indole. mdpi.com The maleimide core itself is proposed to be formed from the condensation of smaller metabolites. General synthesis methods for maleimides often involve the reaction of maleic anhydride (B1165640) with a primary amine followed by dehydration, a process that can be mimicked by enzymatic reactions in nature. researchgate.netresearchgate.net
Therefore, the proposed biosynthetic precursors for an indolylmaleimide like this compound would include:
An indole-containing molecule , likely derived from the tryptophan biosynthesis pathway.
Small carboxylic acids or amino acids that serve as the building blocks for the five-membered maleimide ring. For example, some fungal pathways utilize polyketide synthases to construct the core structure, suggesting acetate (B1210297) and malonate units as potential precursors. nih.gov
These precursors are then likely assembled and modified by a series of dedicated enzymes to form the final complex structure.
Identification and Characterization of Biosynthetic Gene Clusters (BGCs)
In bacteria and fungi, the genes encoding the enzymes for a specific secondary metabolite are typically grouped together on the chromosome in a biosynthetic gene cluster (BGC). nih.govdtu.dk The identification of these BGCs is a crucial step in understanding and manipulating the production of natural products. The aqabamycins, including this compound, have been isolated from a marine Vibrio species associated with the soft coral Sinularia polydactyla. nih.govmdpi.com
While the specific BGC for aqabamycins has not yet been definitively identified and characterized, modern genome mining techniques provide a powerful strategy for its discovery. rsc.org Researchers can screen the genomes of producer organisms for genes encoding key biosynthetic enzymes, such as polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), which are often involved in the synthesis of such alkaloids. nih.gov Tools like antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) are used to analyze genomic data and predict the locations and boundaries of BGCs, often allowing classification based on the types of enzymes present. ulisboa.pt
Genome sequencing of various marine bacteria, including multiple Vibrio strains, has revealed a vast and largely untapped potential for secondary metabolite production. mdpi.com A study of 15 bacterial symbionts from octocorals identified 440 putative BGCs, highlighting the rich chemical capacity of these microorganisms. mdpi.com Given that diverse metabolites like andrimid (B1212256), vibrindole A, and prodigiosin (B1679158) are also produced by Vibrio species, it is highly probable that a unique BGC is responsible for the production of the nitro-substituted maleimides like the aqabamycins. frontiersin.orgnih.gov The characterization of such a cluster would involve sequencing the genome of the producing Vibrio strain, identifying the candidate BGC through bioinformatic analysis, and confirming its function through genetic manipulation, such as gene knockout or heterologous expression. tum.de
Table 1: Examples of Biosynthetic Gene Cluster Types Found in Marine Vibrio Species This table illustrates the general biosynthetic potential of the Vibrio genus, which is expected to harbor the BGC for this compound.
| BGC Class | Potential Product Type | Associated Function | Reference(s) |
|---|---|---|---|
| NRPS | Non-ribosomal Peptides | Antibiotics, Siderophores | nih.govawi.de |
| PKS | Polyketides | Antibiotics, Pigments | nih.gov |
| Hybrid PKS/NRPS | Peptide-Polyketide Hybrids | Antibiotics (e.g., Andrimid) | awi.de |
| RiPPs | Ribosomally synthesized and Post-translationally modified Peptides | Bacteriocins | secondarymetabolites.org |
| Pig | Tripyrrole Alkaloids | Pigments (e.g., Prodigiosin) | frontiersin.orgresearchgate.net |
| Terpene | Terpenoids | Volatiles, Signaling Molecules | mdpi.com |
Enzymatic Steps and Mechanisms in the Biosynthesis of the Maleimide Core
The formation of the maleimide ring is the defining feature of aqabamycins. The enzymatic logic for its construction, while not yet confirmed for this compound, can be inferred from known biosynthetic pathways and chemical synthesis principles. The synthesis of the maleimide core typically involves the formation of a succinimide (B58015) ring, which is then oxidized. guidechem.com
In many biosynthetic pathways, the assembly of the core scaffold is managed by large, multi-domain enzymes like PKS and NRPS. acs.org It is plausible that a hybrid PKS-NRPS system is involved in the formation of the aqabamycin backbone. Such a pathway might proceed through the following general steps:
Chain Assembly: A PKS or NRPS module would select and link the precursor molecules (e.g., acetate/malonate units and an amino acid).
Cyclization: An integrated cyclase domain would catalyze the intramolecular condensation to form the five-membered heterocyclic ring, likely a succinimide intermediate.
Oxidation: A dedicated tailoring enzyme, such as a dehydrogenase or oxidase, would then introduce the carbon-carbon double bond into the succinimide ring to yield the final maleimide core. Fungal maleidride biosynthesis has been shown to involve a key dimerization and cyclization step catalyzed by specific enzymes. nih.gov
Tailoring Reactions: Further modifications, such as the attachment of the indole moiety and the nitro group in the case of other aqabamycins, would be carried out by other tailoring enzymes encoded within the BGC. The attachment of the indole group could occur via a C-C bond-forming enzyme, while the rare nitro group substitution is likely catalyzed by a specialized nitrating enzyme. researchgate.net
The interaction of maleimides with thiol groups of cysteine residues in enzymes is a known mechanism of their biological activity, highlighting the chemical reactivity of the core structure. mdpi.comuu.nl
Influence of Environmental Factors on Biosynthesis and Yield
The production of secondary metabolites by marine bacteria is often tightly regulated and highly responsive to environmental cues. csic.es Factors such as nutrient availability, temperature, pH, and salinity can dramatically influence the quantity and even the types of compounds produced by a single strain. hh-publisher.com This phenomenon, often explored through the OSMAC (One Strain, Many Compounds) approach, is critical for optimizing the yield of target molecules like this compound. mdpi.com
Studies on various Vibrio species have demonstrated the profound impact of culture conditions:
Carbon Source: The choice of carbon source can significantly alter metabolic output. For many Vibrio species, growth on chitin (B13524), a polymer abundant in their natural marine habitat, has been shown to induce or enhance the production of secondary metabolites compared to growth on glucose. awi.denih.gov In one study, the number of bioactive Vibrionaceae isolates was 3.5-fold higher when grown on chitin compared to glucose. nih.gov Similarly, the use of starch has been shown to be superior to glucose for the production of other Vibrio metabolites. mdpi.com
Nitrogen Source: The type and availability of nitrogen sources, such as peptone or casamino acids, also play a key role in regulating the biosynthesis of nitrogen-containing compounds like alkaloids. hh-publisher.commdpi.com
Salinity and Temperature: As marine organisms, Vibrio species are adapted to specific salinity and temperature ranges. tmkarpinski.com Optimizing these parameters to mimic their natural environment or to induce mild stress can trigger the activation of otherwise silent BGCs. mdpi.com For instance, the optimal temperature for the production of the antibiotic andrimid by Vibrio coralliilyticus was found to be 25 °C, while related strains had an optimum of 30 °C. awi.de
Co-cultivation: Microbial interactions are a powerful trigger for secondary metabolite production. nih.gov Co-cultivating a producer strain with other microorganisms can simulate the competitive pressures found in its natural environment, leading to a significant increase in the production of defensive compounds like antibiotics. nih.govfrontiersin.org
Table 2: Influence of Select Environmental Factors on Secondary Metabolite Production in Vibrio Species
| Factor | Condition | Organism/Metabolite | Observed Effect | Reference(s) |
|---|---|---|---|---|
| Carbon Source | Chitin vs. Glucose | Vibrionaceae collection | 3.5-fold increase in number of bioactive strains on chitin | nih.gov |
| Starch vs. Glucose | Vibrio diabolicus / Isotrisindoline | Higher production with starch | mdpi.com | |
| Chitin vs. Lab Medium | Vibrio coralliilyticus / Andrimid | 2-fold higher yield and focused production with chitin | awi.de | |
| Nitrogen Source | Peptone vs. other sources | Vibrio diabolicus / Isotrisindoline | Peptone was part of the optimal medium for production | mdpi.com |
| Salinity | 7% NaCl | Vibrio diabolicus / Isotrisindoline | Optimal salinity for production in combination with starch and peptone | mdpi.com |
| Temperature | 25 °C vs. 30 °C | Vibrio coralliilyticus / Andrimid | Strain-dependent optimal production temperature | awi.de |
| Inter-species Interaction | Co-culture | V. coralliilyticus & P. galatheae | 4.3-fold increase in Andrimid; 2.7-fold increase in Holomycin | nih.gov |
Comparative Biosynthesis with Other Vibrio-Derived Metabolites
The genus Vibrio is a prolific source of structurally diverse secondary metabolites, and comparing their biosynthetic pathways highlights the versatility of the enzymatic toolkits within this group. frontiersin.orgnih.gov The proposed pathway for this compound can be contrasted with those of other well-known Vibrio products like prodigiosin and andrimid.
Prodigiosin: This vibrant red tripyrrole pigment is produced by several bacteria, including Vibrio gazogenes. frontiersin.orgresearchgate.net Its biosynthesis is a classic example of a bifurcated pathway . japsonline.comiosrjournals.org Two separate precursor molecules, 2-methyl-3-n-amyl-pyrrole (MAP) and 4-methoxy-2,2′-bipyrrole-5-carbaldehyde (MBC), are synthesized by two distinct branches of the pig gene cluster. frontiersin.orgfrontiersin.org The final step is the enzymatic condensation of MAP and MBC, catalyzed by the condensing enzyme PigC, to form prodigiosin. frontiersin.org This convergent assembly of two complex pyrrole (B145914) units differs significantly from the likely linear assembly and cyclization mechanism for the single maleimide ring of this compound.
Andrimid: This antibiotic, produced by Vibrio coralliilyticus, is a hybrid polyketide-non-ribosomal peptide . awi.de Its biosynthesis involves a large PKS-NRPS enzyme that combines amino acid and polyketide building blocks into a linear acyl-peptide chain. dtu.dk This assembly-line mechanism is a common strategy for producing complex linear or macrocyclic structures but is distinct from the pathways leading to smaller heterocyclic alkaloids like prodigiosin or the aqabamycins.
This metabolic diversity underscores the genetic flexibility of the Vibrio genus. nih.gov While all three compounds—this compound, prodigiosin, and andrimid—are nitrogen-containing secondary metabolites with potent biological activities, their biosynthetic origins are fundamentally different, reflecting the evolution of distinct enzymatic machinery (PKS/NRPS hybrids, bifurcated pathways with dedicated condensing enzymes, and likely other unique cyclases and tailoring enzymes) to produce a wide array of chemical scaffolds.
Mechanistic Studies of Biological Action for Aqabamycin B
Molecular Target Identification: Inhibition of Bacterial Cell Wall Synthesisgoogle.com
The primary molecular mechanism of Aqabamycin B's antibacterial action is the inhibition of bacterial cell wall synthesis. biosynth.com The bacterial cell wall is a crucial structure, essential for maintaining cellular integrity and protecting the bacterium from osmotic stress. sdiarticle4.com this compound targets the synthesis of peptidoglycan, a vital polymer that forms the structural backbone of the cell wall in most bacteria. biosynth.comnih.gov By interfering with this synthesis process, this compound effectively compromises the bacterium's ability to build and repair its protective outer layer. biosynth.com This mode of action is a hallmark of many effective antibiotics, as the targeted pathway is absent in eukaryotes, providing a degree of selective toxicity. sdiarticle4.com
The inhibition specifically affects the transfer of the disaccharide peptide unit (GlcNAc-MurNAc-pentapeptide) from its lipid-bound precursor to the growing peptidoglycan chain. nih.gov This disruption leads to an accumulation of lipid intermediates, a characteristic sign that the final stage of peptidoglycan assembly is blocked. nih.gov Research on related antibiotics demonstrates that this inhibition prevents the cross-linking of peptidoglycan layers, which is fundamental to the wall's strength and rigidity. nih.gov
Cellular Mechanisms of Action (e.g., Disruption of Structural Integrity, Cell Lysis)google.com
The direct consequence of inhibiting cell wall synthesis is the catastrophic loss of structural integrity. biosynth.com As the bacterium attempts to grow and divide, the weakened cell wall can no longer withstand the internal turgor pressure. This leads to uncontrolled leakage of cellular contents and ultimately results in cell lysis, the complete breakdown of the cell. biosynth.comresearchgate.net This lytic effect is the terminal event that accounts for the potent bactericidal activity of this compound. biosynth.com The compound's efficacy is particularly noted against multi-drug resistant bacterial strains, highlighting its potential in addressing challenging infections where conventional antibiotics that target cell wall synthesis may have failed. biosynth.com
| Cellular Effect | Description | Reference |
| Structural Disruption | The integrity of the peptidoglycan layer is compromised due to the inhibition of its synthesis. | biosynth.com |
| Cell Lysis | The weakened cell wall ruptures under osmotic pressure, leading to cell death. | biosynth.com |
Interactions with Target Enzymes (e.g., Sulfhydryl Group Inactivation by Maleimides)mdpi.com
This compound belongs to the maleimide (B117702) class of chemical compounds. researchgate.net A key feature of the biological activity of maleimides is their ability to react with free sulfhydryl groups (-SH) found in the cysteine residues of enzymes. researchgate.netmdpi.com This interaction is a Michael-addition reaction, where the double bond in the maleimide ring acts as a Michael acceptor for the nucleophilic thiol group. researchgate.net The formation of this stable, covalent bond results in the irreversible inactivation of the enzyme. mdpi.com
This mechanism is believed to be central to this compound's action. The enzymes targeted are likely transpeptidases and other penicillin-binding proteins (PBPs) that are essential for the final steps of peptidoglycan synthesis. By covalently modifying the cysteine residues in the active sites of these enzymes, this compound prevents them from carrying out their catalytic function of cross-linking the peptidoglycan strands, leading to the effects described previously. researchgate.netmdpi.com
| Interaction Mechanism | Target | Consequence | Reference |
| Michael Addition | Free sulfhydryl groups of cysteine residues in enzymes. | Covalent bond formation. | researchgate.net |
| Enzyme Inactivation | Transpeptidases and other essential enzymes for cell wall synthesis. | Irreversible inhibition of catalytic activity. | mdpi.com |
Investigation of Membrane Permeation Mechanismsmdpi-res.com
For any antibiotic to be effective, it must first reach its molecular target within the bacterial cell. This requires permeation across the cell envelope. Compounds with maleimide structures are noted for their ability to readily traverse cell membranes. researchgate.net However, the complex, multi-layered cell envelope of Gram-negative bacteria, which includes an outer membrane, can serve as a significant permeability barrier that excludes certain antibiotics. nih.gov
While specific permeation studies on this compound are not extensively detailed, its demonstrated activity against various bacteria suggests it possesses an effective mechanism for cellular entry. researchgate.net The chemical properties of maleimides, including their relative hydrophobicity, may facilitate passage through the lipid bilayers of bacterial membranes. mdpi.com The ability of this compound to overcome the defenses of multi-drug resistant strains further implies that it may utilize an efficient uptake mechanism or is not susceptible to common efflux pumps that expel other antibiotics. biosynth.com
Structure Activity Relationship Sar Studies of Aqabamycin B and Analogues
Impact of Maleimide (B117702) Core Substitutions on Biological Activity
The maleimide core is a recurring motif in a number of natural products with significant biological activities, including enzyme inhibition and antimicrobial effects. researchgate.net Research into synthetic maleimide analogues has provided insights that are relevant to the aqabamycin class. Studies on various N-substituted maleimides have shown that the nature of the substituent on the imide nitrogen can influence activity, with factors like hydrophobicity playing a role in antifungal potency. researchgate.net
Furthermore, substitutions on the carbon atoms of the maleimide ring itself are critical determinants of biological effect. In a study of synthetic maleimide derivatives, compounds with an unsubstituted (3,4-non-substituted) maleimide ring displayed the most potent anti-leishmanial activities when compared to analogues with methyl or dichloro substitutions at the 3- and 4-positions. researchgate.netresearchgate.net Conversely, 3,4-dichloro-maleimides were found to be the least cytotoxic of the series, while 3-methyl-maleimides were the most cytotoxic. researchgate.netresearchgate.net This suggests that the substitution pattern on the maleimide ring can create a differential effect between desired antimicrobial activity and general cytotoxicity. The indolylmaleimide scaffold, found in Aqabamycin G, is also a well-documented pharmacophore; modifications such as adding a methyl group to the imide nitrogen have been reported to shift activity from protein kinase C inhibition towards topoisomerase I inhibition in other compound series. nih.gov
Influence of Nitro Group Presence on Bioactivity
A defining characteristic of the aqabamycin family is the prevalence of nitro group (NO₂) substitution. researchgate.net With the exception of Aqabamycin A, all other isolated analogues (B, C, D, E, E', F, and G) are nitro-substituted maleimides. researchgate.netnih.gov This high degree of nitro-substitution is a rare feature among natural products. mdpi.com
The direct impact of this functional group on bioactivity can be clearly observed by comparing the activities of Aqabamycin A (which lacks the nitro group) and Aqabamycin C (which possesses it). This comparison reveals that the presence of the nitro group enhances the compound's antibacterial activity. goettingen-research-online.de In contrast, the addition of the nitro group appears to decrease the molecule's general cytotoxicity. goettingen-research-online.de This finding is significant as it indicates that the nitro moiety is a key structural element for tailoring the biological activity profile of the aqabamycin scaffold, potentially increasing its therapeutic index by boosting the desired antibacterial effect while mitigating off-target cytotoxicity.
Role of Specific Structural Moieties in Target Binding
The modular nature of compounds like the aqabamycins suggests that different structural components may play distinct roles in molecular recognition and binding to biological targets. While direct binding studies on aqabamycins are limited, analogies can be drawn from other complex natural products. For instance, in the case of the antibiotic andrimid (B1212256), which also possesses a distinct head and tail region, studies revealed that the pyrrolidinedione "head" was essential for its biological activity, whereas the fatty acid "tail" was more amenable to structural variations. mdpi.comnih.gov This suggests that the two parts of the molecule have different functions in the interaction with its target. mdpi.comnih.gov
For aqabamycins, particularly an analogue like Aqabamycin G which is an indolylmaleimide, the structural moieties are known to be pharmacologically important. nih.govmdpi.com The indolylmaleimide scaffold is found in several natural products that are known to inhibit protein kinases and topoisomerases. nih.gov This suggests that the indole (B1671886) and maleimide groups of Aqabamycin G likely play a crucial role in binding to the active sites of such enzymes. Synthetic studies on other indolylmaleimides have shown that the scaffold can be tailored to specifically inhibit leishmanial topoisomerase 1B, further highlighting the role of these core structures in target engagement. nih.gov
Correlating Structural Features with Differential Activities (e.g., Antibacterial, Antifungal, Cytotoxic)
The diverse structures within the aqabamycin family lead to a range of biological activities. The interplay between the maleimide core, nitro substitutions, and other functional groups results in differential potency against bacteria, fungi, and eukaryotic cells. goettingen-research-online.demdpi.com
As previously noted, the nitro group is a key differentiator. Its presence in Aqabamycin C leads to stronger antibacterial effects but weaker cytotoxicity compared to the non-nitrated Aqabamycin A. goettingen-research-online.de The most potent antibacterial activity was observed in a mixture of Aqabamycin E and F, which was effective against bacteria at concentrations between 3.15 and 25 µg/ml. goettingen-research-online.de These compounds are structurally unique due to the presence of a maleimide oxime moiety. mdpi.comnih.gov This suggests the oxime functional group is a critical feature for potent antibacterial action. In contrast, their antifungal activity was less pronounced, and they exhibited only weak, broad cytotoxicity. goettingen-research-online.de Vibrindole A, another compound isolated from the same Vibrio species, was found to have cytotoxic properties but was inactive against bacteria. researchgate.netgoettingen-research-online.de
The differential activities of the aqabamycins and co-isolated metabolites are summarized in the tables below.
| Compound | Bacillus subtilis (μg/ml) | Micrococcus luteus (μg/ml) | Nematospora coryli (μg/ml) |
|---|---|---|---|
| Aqabamycin C | 25 | 12.5 | >50 |
| Mixture of Aqabamycin E/E'/F | 6.25 | 3.15 | 25 |
| Compound | L1210 (mouse leukemia) (μg/ml) | Jurkat (human T-cell leukemia) (μg/ml) | HeLa (human cervix carcinoma) (μg/ml) |
|---|---|---|---|
| Aqabamycin A | 3.15 | 6.25 | 6.25 |
| Aqabamycin C | 12.5 | 12.5 | 12.5 |
| Mixture of Aqabamycin E/E'/F | 12.5 | 25 | 25 |
| Vibrindole A | 12.5 | 12.5 | 25 |
Data sourced from Al-Zereini et al., 2010. goettingen-research-online.de
Synthetic Approaches and Chemical Modification of Aqabamycin B Analogues
Total Synthesis Strategies for Aqabamycins (e.g., Aqabamycin G)
The first total synthesis of Aqabamycin G, a nitrophenyl indolylmaleimide marine alkaloid, has been successfully achieved. acs.orgbvsalud.orgresearchgate.netacs.orgnih.gov The core of the synthetic strategy revolves around the stepwise construction of the indolylmaleimide framework.
The synthesis of key intermediates is also a critical aspect of the total synthesis. For instance, the arylation of an indole-substituted maleimide (B117702) with a diazonium salt is a pivotal step. acs.org This reaction is typically carried out under argon using a palladium acetate (B1210297) catalyst and sodium acetate in methanol, heated to 75°C. acs.org
These synthetic routes provide a foundation for producing Aqabamycin G and its analogues, enabling further investigation into their biological properties.
| Synthetic Strategy | Key Reactions | Number of Steps | Overall Yield |
| Primary Route | Michael addition/oxidation, Heck-Matsuda reaction | 4 | 32% |
| One-Pot Sequence | Not specified | 3 | 9% |
| Benzyl Ether Protection | Protection/Deprotection | 6 | 6% |
Development of Synthetic Maleimide Libraries for Biological Screening
The maleimide scaffold is a recognized pharmacophore with a broad range of biological activities, making it an attractive target for the development of compound libraries for biological screening. researchgate.net The goal of creating these libraries is to explore the structure-activity relationships (SAR) of maleimide-containing compounds and to identify new therapeutic leads. mdpi.commdpi.com
The synthesis of maleimide libraries often involves combinatorial approaches, allowing for the rapid generation of a diverse set of analogues. researchgate.net These methods facilitate the systematic modification of different parts of the maleimide scaffold. mdpi.com For instance, N-substituted maleimides can be synthesized from maleic anhydrides and various primary amines. mdpi.com Further diversity can be introduced by modifying the 3 and 4 positions of the maleimide ring. mdpi.com
High-throughput screening (HTS) techniques are often employed to evaluate the biological activity of these large compound libraries. nih.gov Small molecule microarrays (SMMs) represent a powerful tool for HTS, where thousands of compounds are arrayed on a glass surface and screened against a biological target. researchgate.net This approach has been successfully used to identify small molecules that bind to various biological targets, including proteins and RNA. researchgate.net
The development of these synthetic libraries is not only crucial for discovering new bioactive compounds but also for understanding the chemical space around a particular scaffold, which can guide the design of more potent and selective molecules. mdpi.com
Chemo-enzymatic Approaches for Analog Generation
Chemo-enzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical reactions to generate complex molecules like natural product analogues. nih.gov This approach is particularly valuable for achieving high regio- and stereoselectivity, which can be challenging to accomplish through purely chemical methods. nih.gov
The application of chemo-enzymatic strategies for generating analogues of complex natural products is a growing field. rsc.org These methods can be categorized into several approaches:
Late-stage functionalization: Enzymes are used to modify a core scaffold that has been assembled chemically. nih.gov
Generation of reactive intermediates: Enzymes can produce highly reactive species that are then trapped by chemical reagents to form diverse products. nih.gov
Enzymatic cyclizations: Enzymes can catalyze complex cyclization reactions to form macrocyclic or fused ring systems. nih.gov
While specific examples of chemo-enzymatic synthesis directly applied to Aqabamycin B are not extensively detailed in the provided context, the principles of this methodology are broadly applicable to the generation of indolylmaleimide analogues. mdpi.com For instance, enzymes could potentially be used to introduce hydroxyl groups or other functionalities at specific positions on the indole (B1671886) or phenyl rings of the aqabamycin scaffold, leading to a library of new derivatives for biological testing.
Methodologies for Chemical Derivatization and Scaffold Modification
The chemical derivatization of the aqabamycin scaffold is a key strategy for exploring structure-activity relationships and optimizing biological activity. researchgate.net The maleimide core, with its reactive double bond and N-substituent, offers multiple sites for chemical modification. researchgate.netmdpi.com
Modification of the Maleimide Core:
N-Substitution: The nitrogen atom of the maleimide can be readily substituted with a variety of alkyl and aryl groups. This is typically achieved by reacting maleic anhydride (B1165640) with a corresponding primary amine. mdpi.com
C3/C4-Substitution: The double bond of the maleimide ring is susceptible to various addition reactions, allowing for the introduction of different functional groups at the C3 and C4 positions. researchgate.net Palladium-catalyzed direct arylation is one method used to introduce aryl groups at these positions. researchgate.net
Scaffold Hopping:
This medicinal chemistry strategy involves replacing the core molecular framework (the scaffold) of a known active compound with a different scaffold, while maintaining the same spatial arrangement of key functional groups. nih.gov This approach can lead to the discovery of new classes of compounds with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. nih.gov In the context of aqabamycins, scaffold hopping could involve replacing the maleimide core with other five-membered heterocyclic systems or different cyclic imide structures to explore new chemical space.
Peptidomimetics:
For natural products with peptide-like features, the development of peptidomimetics is a common strategy to improve metabolic stability and oral bioavailability. nih.gov This involves modifying the peptide backbone, for example, by incorporating non-natural amino acids or heterocyclic scaffolds that mimic the conformation of the parent peptide. While not directly a peptide, the indolylmaleimide structure of aqabamycins could be considered a scaffold for designing mimetics that present the key pharmacophoric elements in a similar three-dimensional arrangement.
These diverse methodologies for chemical derivatization and scaffold modification provide a powerful toolkit for generating novel this compound analogues with potentially enhanced biological activities.
Advanced Research Methodologies and Analytical Techniques in Aqabamycin B Research
High-Throughput Screening for Bioactivity Discovery
The discovery of the aqabamycin family, including Aqabamycin B, originated from a targeted screening of marine bacteria for bioactive secondary metabolites. nih.govresearchgate.net Researchers focused on a Vibrio species isolated from the surface of the soft coral Sinularia polydactyla, which was collected in the Red Sea. nih.govresearchgate.net This particular bacterial strain was identified as a prolific producer of compounds with notable antibacterial and cytotoxic activities during the initial screening process. nih.gov This discovery pipeline, which involves collecting unique marine microorganisms and systematically testing their extracts against various biological targets, is a cornerstone of modern natural product discovery. hilarispublisher.com The initial observation of bioactivity in the crude extracts from the Vibrio sp. prompted further investigation, leading to the isolation and characterization of the novel nitro maleimide (B117702) derivatives known as aqabamycins. nih.gov
Metabolomics and Chemical Profiling Techniques (e.g., LC-MS)
Metabolomics, particularly utilizing Liquid Chromatography-Mass Spectrometry (LC-MS), plays a pivotal role in the study of natural products like this compound. This technique is crucial for the rapid chemical profiling of microbial extracts, allowing researchers to visualize the complex mixture of secondary metabolites produced by an organism. core.ac.uknih.gov In the case of the Vibrio species producing aqabamycins, LC-MS-based chemical profiling was instrumental. nih.govnih.gov It enabled the dereplication process, which is the rapid identification of known compounds, thereby focusing purification efforts on the novel molecules within the extract. core.ac.uk
The use of analytical High-Performance Liquid Chromatography (HPLC) coupled with a diode array detector (DAD) allowed for the differentiation of the various aqabamycin analogues based on their retention times and UV-Vis absorption spectra. researchgate.net This separation is critical for isolating each compound in a pure form for subsequent structural and biological analysis.
Table 1: HPLC Retention Times for Aqabamycin Compounds
| Compound | Retention Time (minutes) |
| Aqabamycin A | 19.5 |
| This compound | 21.5 |
| Aqabamycin C | 22.5 |
| Aqabamycin D | 23 |
| Aqabamycin E | 24 |
| Aqabamycin F | 25 |
| Aqabamycin G | 18 |
This interactive table is based on data from analytical HPLC analysis of the producing Vibrio sp. extract. researchgate.net
Genomic and Bioinformatic Analysis for Biosynthetic Potential
Understanding the biosynthetic potential of an organism is a key frontier in natural product research, achieved through genomic and bioinformatic analysis. The sequencing of a producing organism's genome allows scientists to identify biosynthetic gene clusters (BGCs), which are contiguous sets of genes responsible for the production of a specific secondary metabolite. nih.govnih.gov Analysis of the genome of Vibrio gazogenes PB1, a related Vibrio species, highlights the genus's diverse metabolic pathways and capability to produce various secondary metabolites. frontiersin.org
While the specific BGC for aqabamycins has not been fully detailed in the provided literature, bioinformatic tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) are routinely used to mine bacterial genomes for such clusters. rsc.org By analyzing the genome of the producing Vibrio sp., researchers can predict the enzymatic steps involved in constructing the unique nitro-substituted maleimide core of this compound. This genomic insight not only explains how the molecule is made but also opens avenues for genetic engineering to potentially create novel analogues or improve production yields. researchgate.net
Advanced Spectroscopic Techniques for Structural Confirmation (e.g., NMR, Mass Spectrometry)
Once a pure compound is isolated, its exact chemical structure must be determined. This is accomplished using a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.netnih.gov
High-Resolution Mass Spectrometry (HR-MS) provides the precise molecular formula of the compound. For the aqabamycins, this was crucial for establishing their elemental composition. researchgate.net
NMR spectroscopy, including one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMBC) experiments, is used to piece together the molecule's atomic connectivity. researchgate.net These techniques allow scientists to map out the carbon-hydrogen framework and determine how different functional groups are connected, ultimately confirming the planar structure of this compound as a nitro-substituted maleimide derivative. researchgate.net
Table 2: Key Spectroscopic Data for this compound
| Technique | Data Type | Observation |
| Mass Spectrometry | Molecular Formula | C₁₄H₁₃N₃O₄ |
| HR-EIMS (m/z) | 303.0906 [M]⁺ | |
| ¹³C NMR | Chemical Shift (δ) | Signals confirming the maleimide ring, aromatic ring, and ethyl group carbons. |
| ¹H NMR | Chemical Shift (δ) | Signals corresponding to protons on the aromatic ring and the ethyl substituent. |
This interactive table summarizes key findings from the structural elucidation of this compound. researchgate.net
In vitro Assay Systems for Biological Activity Assessment
To understand the biological relevance of this compound, a variety of in vitro assay systems are employed. These assays measure the compound's effect on specific biological targets, such as microbial cells or cancer cell lines, in a controlled laboratory setting. nih.gov The primary bioactivities reported for the aqabamycin family are antibacterial and cytotoxic. nih.govnih.gov
The antibacterial activity was evaluated using the serial dilution assay, which determines the Minimum Inhibitory Concentration (MIC). This value represents the lowest concentration of a compound required to inhibit the visible growth of a microorganism. researchgate.net Cytotoxic activity against various cancer cell lines was also assessed, with results typically reported as IC₅₀ or GI₅₀ values, which indicate the concentration needed to inhibit 50% of cell growth or viability. frontiersin.org
Table 3: Summary of In Vitro Biological Activities for Aqabamycin Congeners
| Compound | Assay Type | Target Organism/Cell Line | Result (MIC or IC₅₀ in µg/mL) |
| This compound | Antibacterial | Bacillus subtilis | > 100 |
| Antibacterial | Staphylococcus aureus | > 100 | |
| Antifungal | Candida albicans | > 100 | |
| Cytotoxicity | L6 (Rat skeletal muscle) | 35.8 | |
| Aqabamycin C | Antibacterial | Bacillus subtilis | 20 |
| Antibacterial | Staphylococcus aureus | 50 | |
| Cytotoxicity | L6 (Rat skeletal muscle) | 2.5 | |
| Aqabamycin E | Antibacterial | Bacillus subtilis | 6.25 |
| Antibacterial | Micrococcus luteus | 12.5 | |
| Cytotoxicity | MCF-7 (Human breast cancer) | 20-50 | |
| Aqabamycin F | Antibacterial | Bacillus subtilis | 12.5 |
| Antibacterial | Micrococcus luteus | 25 | |
| Cytotoxicity | L6 (Rat skeletal muscle) | 1.8 | |
| Aqabamycin G | Antibacterial | Bacillus subtilis | 100 |
| Cytotoxicity | L6 (Rat skeletal muscle) | 5.3 |
This interactive table presents a summary of the reported biological activities for various aqabamycins, highlighting their differential effects. nih.govresearchgate.netfrontiersin.org
Future Research Directions and Translational Potential
Addressing Global Health Challenges through Novel Antimicrobials
The rise of antimicrobial resistance is a critical global health threat, necessitating the urgent discovery of new antibiotics with novel mechanisms of action. hilarispublisher.com Marine microorganisms have been identified as a rich source of such compounds. hilarispublisher.combiosynth.com Aqabamycin B, a novel antibiotic compound derived from a marine bacterium, has demonstrated efficacy against multi-drug resistant bacterial strains. biosynth.com Its mode of action is reported to involve the inhibition of bacterial cell wall synthesis, which leads to cell lysis. biosynth.com This specific activity against resistant pathogens, where conventional antibiotics may fail, positions this compound as a promising candidate for therapeutic development. biosynth.com The compound is part of a larger family of aqabamycins that exhibit varying degrees of antibacterial activity, primarily against Gram-positive bacteria such as Micrococcus luteus, Bacillus subtilis, and Bacillus brevis. mdpi.comresearchgate.net The exploration of such novel marine-derived antimicrobials is a key strategy in overcoming the global crisis of antibiotic resistance. hilarispublisher.com
Exploration of Untapped Marine Microbial Reservoirs
This compound was first isolated from a Vibrio species found on the surface of the soft coral Sinularia polydactyla in the Red Sea. researchgate.netnih.gov This discovery underscores the immense, yet largely unexplored, potential of marine microbial reservoirs as a source for new chemical entities. researchgate.netresearchgate.netdtu.dk Marine bacteria, in particular, have gained significant attention for producing a diverse array of secondary metabolites with interesting biological properties. researchgate.netcore.ac.uk These microorganisms thrive in unique and competitive environments, which drives the evolution of chemical diversity and bioactive compounds for defense and communication. core.ac.ukmdpi.com The isolation of the aqabamycin family from a coral-associated bacterium highlights the importance of studying symbiotic relationships in the marine environment, as these interactions can be a prolific source of novel natural products. researchgate.netresearchgate.netmdpi.com Continued exploration of these untapped marine ecosystems, including organisms like sponges and corals and their associated microbial communities, is crucial for the discovery of next-generation pharmaceuticals. researchgate.netulisboa.ptresearchgate.net
Rational Design and Synthesis of Improved Analogues
While natural products provide excellent starting points, their translation into clinical candidates often requires synthetic modification to improve efficacy, selectivity, and pharmacokinetic properties. The indolylmaleimide scaffold, which is related to the structure of some aqabamycins like Aqabamycin G, is a well-documented pharmacophore with anti-tumor activity. nih.gov The total synthesis of Aqabamycin G has been successfully reported, demonstrating the feasibility of producing these complex molecules in the laboratory. academictree.orgiquir-conicet.gov.ar This synthetic access is critical for several reasons: it overcomes the "supply problem" often associated with natural products isolated in minute quantities from their native source, and it opens the door for the rational design and synthesis of improved analogues. mdpi.comnih.gov For instance, researchers have synthesized and evaluated numerous maleimide (B117702) derivatives, exploring their structure-activity relationships (SAR) to develop potent agents against various diseases, including leishmaniasis. researchgate.netmdpi.com By modifying the core structure of this compound, it may be possible to enhance its antibacterial potency, broaden its spectrum of activity, or develop compounds with entirely new therapeutic applications. nih.govfrontiersin.org
Integration of Omics Technologies for Comprehensive Understanding
Modern drug discovery from natural sources is increasingly powered by "omics" technologies, including genomics, transcriptomics, and metabolomics. nih.gov These high-throughput methods provide a comprehensive understanding of the biosynthesis of secondary metabolites like this compound. nih.gov By sequencing the genome of the producing Vibrio species, researchers can identify the biosynthetic gene cluster (BGC) responsible for aqabamycin production. nih.govmdpi.com Understanding the BGC provides insights into how the molecule is assembled and can enable its production through heterologous expression in a more easily cultivable host organism. mdpi.com Furthermore, omics approaches can reveal the regulatory networks that control the expression of these gene clusters, allowing for the targeted enhancement of compound yields. nih.gov The integration of various omics data (multi-omics) offers a powerful strategy to discover new antibiotics and to understand the ecological roles of these molecules. researchgate.netnih.gov While specific omics studies on this compound are not yet widely published, the elucidation of the biosynthetic pathway for the related benzoxazole (B165842) antibiotic caboxamycin demonstrates the power of these techniques in the field. frontiersin.org
Potential as Lead Compounds for Drug Discovery and Development (Pre-clinical Focus)
This compound and its analogues represent promising lead compounds for preclinical drug discovery. researchgate.net A lead compound is a chemical starting point for the development of a new drug. The aqabamycins have demonstrated notable biological activity, including both antibacterial and cytotoxic effects. researchgate.netresearchgate.netnih.gov this compound's activity against Gram-positive bacteria makes it a candidate for further investigation as an antibiotic. mdpi.com In addition to its antibacterial properties, this compound's parent family of compounds has shown cytotoxic activity against various human tumor cell lines, suggesting potential applications in oncology. researchgate.netfrontiersin.orgnih.gov For example, Aqabamycin E and Vibrindole A, also isolated from the same Vibrio species, exhibit cytotoxic effects against MDA-MB-231 and MCF-7 breast cancer cell lines. frontiersin.org The unique nitro-substituted maleimide structure of the aqabamycins makes them an interesting structural class for further development. mdpi.comscirp.org
Interactive Data Table: Biological Activity of this compound and Related Compounds
This table summarizes the reported minimum inhibitory concentration (MIC) against various bacteria and the cytotoxic activity (IC₅₀) against a human cancer cell line for compounds isolated from Vibrio sp. WMBA.
| Compound | Organism / Cell Line | Activity | Value | Reference |
| This compound | Bacillus brevis | MIC | 20 µg/mL | researchgate.net |
| This compound | Bacillus subtilis | MIC | 50 µg/mL | researchgate.net |
| This compound | Micrococcus luteus | MIC | 50 µg/mL | researchgate.net |
| Aqabamycin C | Bacillus brevis | MIC | 20 µg/mL | researchgate.net |
| Aqabamycin C | Bacillus subtilis | MIC | 50 µg/mL | researchgate.net |
| Aqabamycin C | Micrococcus luteus | MIC | 50 µg/mL | researchgate.net |
| Aqabamycin G | Bacillus brevis | MIC | 5 µg/mL | researchgate.net |
| Aqabamycin G | Bacillus subtilis | MIC | 20 µg/mL | researchgate.net |
| Aqabamycin G | Micrococcus luteus | MIC | 10 µg/mL | researchgate.net |
| Vibrindole A | L-929 (mouse fibroblast) | IC₅₀ | >50 µg/mL | researchgate.net |
| Vibrindole A | Jurkat (human T-cell leukemia) | IC₅₀ | 20 µg/mL | researchgate.net |
| Aqabamycin E | MDA-MB-231 (human breast cancer) | IC₅₀ | 20-50 µg/mL | frontiersin.org |
| Aqabamycin E | MCF-7 (human breast cancer) | IC₅₀ | 20-50 µg/mL | frontiersin.org |
Q & A
Q. How is the chemical structure of Aqabamycin B determined, and what spectroscopic methods are critical for its characterization?
this compound's structure is elucidated using a combination of 1H NMR, 13C NMR, HMBC, HSQC, and H,H-COSY spectroscopy . Key findings include:
- 13C NMR (125 MHz, DMSO-d6) : 16 carbon signals, including two carbonyls (173.3 and 173.1 ppm) and oxidized sp² carbons (60.8 and 156.2 ppm) .
- UV-Vis and IR : Absorption maxima at 232, 253, and 386 nm (log ε 4.33–3.95) and characteristic peaks for nitro groups (1536 cm⁻¹) and maleimides (1766 cm⁻¹) .
- HRESIMS : Molecular formula C₁₆H₉N₂O₆ (m/z 325.04653 [M-H]⁻) confirms 13 degrees of unsaturation . Methodological Tip: Cross-validate spectral data with fragmentation patterns in EI-MS (e.g., m/z 326.1 [M⁺]) to resolve ambiguities in aromatic substitution patterns .
Q. What microbial sources and isolation protocols are used to obtain this compound?
this compound is isolated from the marine bacterium Vibrio sp. WMBA1-4 via chromatographic techniques (e.g., silica gel column chromatography with CH₂Cl₂/MeOH 9:1, Rf = 0.56) . Methodological Tip: Monitor fractions using LC-MS (Rt = 13.82 min) and confirm purity via TLC and UV/IR consistency with reference spectra .
Advanced Research Questions
Q. How can researchers resolve contradictions in molecular formula assignments for this compound derivatives?
Discrepancies in molecular formulas (e.g., this compound vs. Aqabamycin A) arise from differences in functional groups (e.g., NO₂ vs. OH substitutions). Use HRESIMS and isotopic pattern analysis:
- This compound: C₁₆H₁₀N₂O₆ (observed m/z 325.04653 vs. calculated 325.04660) .
- Aqabamycin A: C₁₅H₁₀NO₅ (Δ = HNO₃) . Methodological Tip: Perform nitro reduction assays (e.g., SnCl₂/HCl) to confirm nitro groups via colorimetric shifts (orange upon amine formation) .
Q. What experimental strategies optimize the synthesis of this compound analogs for structure-activity studies?
- NMR-guided synthesis : Use HMBC correlations (e.g., couplings between protons at 7.35/8.29 ppm and quaternary carbons) to track substituent positions .
- Stereochemical control : Monitor diastereomer formation via chiral HPLC and compare optical rotation data with natural isolates .
- Functional group modifications : Introduce halogens or methyl groups at C-4' or C-4'' and assess bioactivity changes via cytotoxicity assays .
Q. How can researchers address discrepancies in aromatic ring substitution patterns observed in NMR spectra?
Contradictions in 1,2,4-trisubstituted vs. ortho-substituted aromatic systems are resolved by:
- H,H-COSY : Identify proton-proton couplings (e.g., 7.61 ppm dd, J = 8.7/2.2 Hz) to map spin systems .
- HMBC : Correlate protons to quaternary carbons (e.g., 138.5 ppm) to confirm ring connectivity . Methodological Tip: Compare data with structurally related analogs (e.g., Aqabamycin A) to validate interpretations .
Methodological Frameworks
Q. What systematic review practices ensure robust validation of this compound's biological activity data?
Follow Cochrane Handbook guidelines :
- Inclusion criteria : Prioritize studies with in vitro cytotoxicity data (e.g., IC₅₀ values against cancer cell lines).
- Risk of bias : Assess blinding, replication (≥3 independent experiments), and solvent controls .
- Meta-analysis : Use tools like RevMan to pool data on this compound's antimicrobial efficacy across studies.
Q. How should researchers design replication studies to address inconsistencies in spectral or bioactivity data?
- Power analysis : Calculate sample sizes using effect sizes from prior studies (e.g., EI-MS intensity variations ≤5%) .
- Standardized protocols : Adopt identical NMR parameters (e.g., 300 MHz for 1H, 125 MHz for 13C) and solvent systems (DMSO-d6) .
- Interlaboratory validation : Share raw spectral data via repositories like Zenodo to enable cross-institutional verification .
Tables of Critical Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
